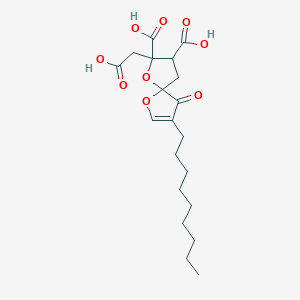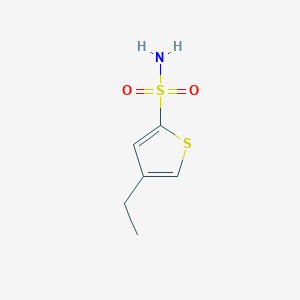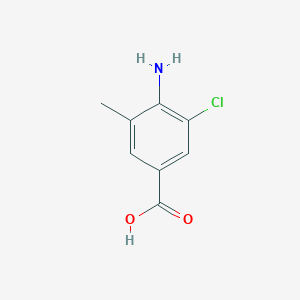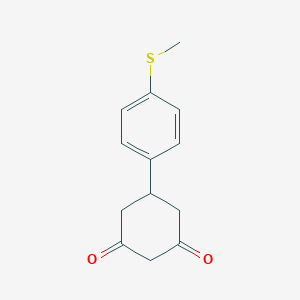
7-(3-(2-(Cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-51146 is a small molecule drug that acts as a potent antagonist of leukotriene B4 receptors. Leukotriene B4 is a pro-inflammatory mediator involved in various inflammatory diseases. SC-51146 has been studied for its potential therapeutic applications in conditions where excessive levels of leukotriene B4 are implicated, such as psoriasis and inflammatory bowel disease .
Chemical Reactions Analysis
SC-51146 undergoes various chemical reactions, primarily focusing on its interaction with leukotriene B4 receptors. It acts as a competitive antagonist, binding to high-affinity sites on human neutrophils with a dissociation constant of 1.5 nM . The compound inhibits polymorphonuclear leukocyte chemotaxis and degranulation induced by leukotriene B4, with IC50 values of 38 nM and 29 nM, respectively . The specificity of SC-51146 for leukotriene B4 receptors is significantly higher compared to other receptors, making it a valuable tool for studying leukotriene B4-mediated inflammatory pathways .
Scientific Research Applications
SC-51146 has been extensively studied for its potential therapeutic applications in inflammatory diseases. Its ability to specifically antagonize leukotriene B4 receptors makes it a promising candidate for treating conditions such as psoriasis, inflammatory bowel disease, and other diseases characterized by excessive neutrophil infiltration . Additionally, SC-51146 has been used in research to elucidate the role of leukotriene B4 in the pathogenesis of various inflammatory conditions .
Mechanism of Action
The mechanism of action of SC-51146 involves its binding to leukotriene B4 receptors on human neutrophils. By acting as a competitive antagonist, SC-51146 prevents leukotriene B4 from binding to its receptors, thereby inhibiting leukotriene B4-induced chemotaxis and degranulation of neutrophils . This action helps reduce inflammation and the associated symptoms in diseases where leukotriene B4 plays a critical role .
Comparison with Similar Compounds
SC-51146 is similar to other leukotriene B4 receptor antagonists such as SC-41930, SC-53228, and SC-53229 . Compared to SC-41930, SC-51146 has a higher affinity for leukotriene B4 receptors and improved specificity . This makes SC-51146 a more potent and selective antagonist, providing better therapeutic potential in inflammatory diseases .
References
Properties
CAS No. |
141059-52-1 |
|---|---|
Molecular Formula |
C31H41NO7 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
3-[7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C31H41NO7/c1-4-6-23-26(14-10-21-9-11-22(39-29(21)23)12-16-28(33)34)37-17-5-18-38-27-15-13-24(31(35)32-2)30(36-3)25(27)19-20-7-8-20/h10,13-15,20,22H,4-9,11-12,16-19H2,1-3H3,(H,32,35)(H,33,34) |
InChI Key |
YWYUQSGYKDEAMJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Synonyms |
7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid SC 51146 SC 53228 SC-51146 SC-53228 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)



![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)


